Azido-PEG1-acid Azido-PEG1-acid Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 1393330-34-1
VCID: VC0520209
InChI: InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10)
SMILES: C(COCCN=[N+]=[N-])C(=O)O
Molecular Formula: C5H9N3O3
Molecular Weight: 159.15

Azido-PEG1-acid

CAS No.: 1393330-34-1

Cat. No.: VC0520209

Molecular Formula: C5H9N3O3

Molecular Weight: 159.15

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG1-acid - 1393330-34-1

Specification

CAS No. 1393330-34-1
Molecular Formula C5H9N3O3
Molecular Weight 159.15
IUPAC Name 3-(2-azidoethoxy)propanoic acid
Standard InChI InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10)
Standard InChI Key JKOVLUVEHHGAEW-UHFFFAOYSA-N
SMILES C(COCCN=[N+]=[N-])C(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Azido-PEG1-acid possesses distinct chemical and physical properties that determine its behavior in various reaction environments and applications. Understanding these properties is crucial for researchers seeking to utilize this compound effectively in their work.

Molecular Structure and Composition

Azido-PEG1-acid features a linear structure with an azide group (N3) at one terminus and a carboxylic acid group (COOH) at the other, connected by a short PEG chain. The compound has the molecular formula C5H9N3O3 and a molecular weight of 159.1 g/mol . The PEG component provides a hydrophilic character that contributes to the compound's solubility in both aqueous and organic solvents, making it versatile for various reaction conditions.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of Azido-PEG1-acid:

PropertyValue
Chemical FormulaC5H9N3O3
Molecular Weight159.1 g/mol
CAS Number1393330-34-1
Physical StateColorless to slightly yellow oil (similar to other PEG derivatives)
SolubilitySoluble in DMSO, DMF, DCM, THF, and Chloroform
Functional GroupsAzide (N3), Carboxylic Acid (COOH)
Linker TypeNon-cleavable
PEG Units1

The compound exhibits good stability under standard laboratory conditions but, like most azides, should be handled with appropriate safety precautions due to the potential energy stored in the azide functional group .

Spectroscopic Properties

Azido-PEG1-acid can be characterized using various spectroscopic techniques. In infrared spectroscopy, the azide group typically shows a characteristic strong absorption band around 2100 cm⁻¹, while the carboxylic acid group exhibits absorptions around 1700-1725 cm⁻¹ (C=O stretch) and a broad O-H stretching band in the 2500-3300 cm⁻¹ region . Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with distinctive chemical shifts for protons adjacent to the azide and carboxylic acid functional groups.

Synthesis Methods and Production

The synthesis of Azido-PEG1-acid involves several strategic approaches, each with specific advantages depending on the intended application and scale of production. Understanding these synthetic routes is essential for researchers seeking to produce or modify this compound for specific research needs.

Traditional Synthetic Routes

One common approach to synthesizing Azido-PEG1-acid involves the modification of appropriately functionalized PEG derivatives. This typically begins with a PEG molecule containing a hydroxyl group at one end and a protected carboxylic acid at the other. The hydroxyl group is converted to an azide through activation (often using tosylation or mesylation) followed by nucleophilic substitution with sodium azide. Finally, deprotection of the carboxylic acid yields the desired Azido-PEG1-acid .

Modern Synthetic Strategies

More recent synthetic approaches leverage advances in polymer chemistry to achieve higher yields and purity. One such method begins with the ring-opening polymerization of ethylene oxide using an initiator that already contains one of the desired functional groups . For example, allyl alcohol can be used as an initiator to produce α-allyl-ω-hydroxyl PEG, which can then be modified to introduce the azide and carboxylic acid functionalities:

  • Ring-opening polymerization of ethylene oxide with allyl alcohol as initiator

  • Modification of the hydroxyl end to introduce the azide group

  • Functionalization of the allyl terminal to produce a carboxylic acid through oxidation or radical addition of thiol compounds

This approach allows for precise control over the PEG chain length and functional group placement.

Quality Control and Characterization

The successful synthesis of Azido-PEG1-acid requires rigorous characterization to confirm structure and purity. Techniques commonly employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence and environment of key functional groups

  • Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), to verify molecular weight and structure

  • Infrared (IR) spectroscopy to identify characteristic functional group absorptions

  • High-Performance Liquid Chromatography (HPLC) to assess purity, typically targeting >95% purity for research applications

Applications in Scientific Research

Azido-PEG1-acid has found widespread application across multiple scientific disciplines due to its versatile conjugation capabilities and biocompatible properties. Its utility spans from basic research to translational applications in drug development and materials science.

Bioconjugation and Click Chemistry

The most prominent application of Azido-PEG1-acid lies in bioconjugation through click chemistry reactions. The azide functional group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable 1,2,3-triazole linkages with alkyne-containing molecules . This chemistry enables:

  • Protein and antibody labeling for tracking and visualization

  • Attachment of targeting ligands to therapeutic molecules

  • Surface modification of nanoparticles and biomaterials

  • Construction of complex molecular architectures for drug delivery

The carboxylic acid terminus simultaneously allows for conjugation to amine-containing biomolecules through standard peptide coupling chemistry, making Azido-PEG1-acid a versatile bridge between diverse molecular entities .

Pharmaceutical Applications

In pharmaceutical research, Azido-PEG1-acid serves as an important component in the development of advanced therapeutic modalities:

PROTAC Development

Proteolysis targeting chimeras (PROTACs) represent an innovative approach to protein degradation. Azido-PEG1-acid functions as a linker in PROTAC synthesis, connecting an E3 ubiquitin ligase ligand with a target protein ligand . This application leverages the compound's ability to maintain appropriate spacing between functional components while providing the necessary flexibility for optimal protein-protein interactions.

Antibody-Drug Conjugates

The development of antibody-drug conjugates (ADCs) benefits from the controlled conjugation strategies enabled by Azido-PEG1-acid. The compound can serve as a non-cleavable linker between cytotoxic payloads and antibodies, creating stable conjugates with targeted therapeutic effects .

Materials Science and Nanotechnology

In materials science, Azido-PEG1-acid facilitates the surface modification of various substrates and nanoparticles:

  • Functionalization of gold nanoparticles for sensing and therapeutic applications

  • Surface modification of polymeric materials to introduce bioactive molecules

  • Development of stimuli-responsive materials through selective coupling reactions

  • Creation of biocompatible interfaces between synthetic materials and biological systems

Peptide Modification and Drug Delivery

Recent research has explored the use of Azido-PEG1-acid in peptide modification, particularly for antimalarial applications. The compound can be coupled to peptides following on-resin deprotection, allowing for the attachment of various functional molecules through the azide moiety . This approach has been employed in the development of peptide-drug conjugates (PDCs) with enhanced targeted delivery capabilities.

Comparison with Related Compounds

Azido-PEG1-acid belongs to a family of heterobifunctional PEG derivatives that vary in chain length and terminal functional groups. Understanding how it compares to related compounds helps researchers select the optimal reagent for specific applications.

Azido-PEGn-acid Derivatives

The following table compares Azido-PEG1-acid with related compounds featuring different PEG chain lengths:

CompoundPEG UnitsMolecular WeightKey DifferencesPrimary Applications
Azido-PEG1-acid1159.1 g/molShortest PEG chain; minimal spacingShort-distance bioconjugation
Azido-PEG2-acid2~203 g/molIntermediate spacingModerate flexibility in conjugates
Azido-PEG4-acid4291.3 g/molIncreased hydrophilicity; greater spacingEnhanced solubility in aqueous media

The choice between these variants depends on the desired spacing between conjugated components and the solubility requirements of the final construct. Longer PEG chains generally provide increased water solubility and flexibility but may introduce additional synthetic complexity and cost .

Alternative Functional Group Combinations

Beyond PEG chain length variations, researchers can select from a range of terminal functional group combinations:

CompoundTerminal GroupsPrimary AdvantageTypical Applications
Azido-PEG1-acidAzide, Carboxylic AcidDual conjugation capabilityHeterobifunctional linking
Azido-PEG1-amineAzide, AmineReacts with carboxylic acids/NHS estersProtein conjugation
Propargyl-PEG1-acidAlkyne, Carboxylic AcidComplementary to azides in click chemistryAlternative conjugation strategy
Methoxy-PEG1-acidMethoxy, Carboxylic AcidMonofunctional; prevents unwanted reactionsControlled single-point attachment

These variants provide researchers with precise control over the directionality and specificity of conjugation reactions, enabling the construction of complex molecular architectures with defined spatial arrangements.

Research Findings and Current Developments

Recent research has expanded our understanding of Azido-PEG1-acid's applications and properties, pointing toward emerging opportunities in various scientific fields.

Advances in Synthetic Methodology

Recent publications have described optimized synthetic routes for azido-functionalized PEG derivatives with improved yields and purity. A notable advancement is the development of a facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s specifically designed for click conjugation applications . These methods have enhanced the accessibility of high-quality Azido-PEG1-acid for research applications.

Novel Applications in Drug Delivery

Innovative applications of Azido-PEG1-acid in drug delivery systems continue to emerge. One promising direction involves the development of cell-penetrating peptide-drug conjugates for antimalarial applications. Researchers have utilized PEG1-azide moieties in the late-stage coupling to peptides, creating conjugates with enhanced cellular uptake and therapeutic potential . These studies demonstrate nanomolar to micromolar potency depending on the specific drug and peptide composition.

Nanoparticle Functionalization

The use of azido-PEG derivatives in nanoparticle functionalization represents another active research area. Recent work has focused on the fabrication of azido-PEG-NHC stabilized gold nanoparticles as versatile platforms for various applications . These studies highlight the importance of optimized synthetic procedures to maintain the integrity of the azide functionality during nanoparticle preparation.

PROTAC Development

The application of Azido-PEG1 derivatives in proteolysis-targeting chimera (PROTAC) development continues to advance. These bifunctional molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for addressing previously "undruggable" targets . The specific spacing and flexibility provided by the PEG1 component have proven valuable in optimizing PROTAC efficacy.

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